molecular formula C14H14FN3O B2659117 N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415462-44-9

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2659117
CAS No.: 2415462-44-9
M. Wt: 259.284
InChI Key: GQNOXMXBWDAVAC-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom and methyl groups attached to the phenyl and pyrimidine rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(5-Fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR), supported by case studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 5-fluoro-2-methylphenylamine. The reaction conditions often include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine in solvents such as dichloromethane at controlled temperatures.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer proliferation and viral replication.
  • Receptor Modulation : It can modulate receptor activities through hydrogen bonding and hydrophobic interactions due to its unique chemical structure.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of the fluorine atom and the methyl groups on the phenyl ring significantly influences the compound's potency and selectivity.

CompoundStructureIC50 (µM)Activity
This compoundStructure<1Anticancer
Related Compound AStructure0.65HIV Integrase Inhibitor
Related Compound BStructure8.1Antiviral

Case Studies

Several studies have highlighted the efficacy of related pyrimidine compounds:

  • In Vitro Studies : A study evaluated various pyrimidine derivatives against L1210 leukemia cells, revealing significant growth inhibition attributed to their structural properties .
  • HIV Integrase Inhibition : Research on similar compounds showed that certain derivatives could inhibit strand transfer reactions in vitro with low IC50 values, indicating potential as therapeutic agents against HIV .
  • Antimicrobial Evaluation : Compounds with similar structural motifs have been tested against pathogens like E. coli and S. aureus, showing promising antibacterial activity due to their unique functional groups .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOXMXBWDAVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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